molecular formula C15H23NO3S2 B2675063 N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)cyclopropanesulfonamide CAS No. 2034569-46-3

N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)cyclopropanesulfonamide

Cat. No. B2675063
M. Wt: 329.47
InChI Key: RPPGUHIVTZKOJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)cyclopropanesulfonamide is a useful research compound. Its molecular formula is C15H23NO3S2 and its molecular weight is 329.47. The purity is usually 95%.
BenchChem offers high-quality N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)cyclopropanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)cyclopropanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biocatalysis in Drug Metabolism

Biocatalysis plays a crucial role in drug metabolism, facilitating the preparation of mammalian metabolites of biaryl-bis-sulfonamide AMPA receptor potentiators. This approach, employing microbial-based surrogate biocatalytic systems, supports full structure characterization of metabolites by nuclear magnetic resonance spectroscopy, demonstrating its importance in drug discovery and development processes (Zmijewski et al., 2006).

Organic Synthesis

The synthesis of cyclopentene sulfonamides through Lewis acid-catalyzed annulations of donor-acceptor cyclopropanes and ynamides showcases the versatility of cyclopropanes in constructing complex molecular architectures. This method highlights the significance of cyclopropane-based compounds in organic synthesis, providing pathways to novel structures with potential pharmacological activities (Mackay et al., 2014).

Enantioselective Synthesis

Enantioselective synthesis of functionalized cyclopropanes, employing rhodium(II) N-(arylsulfonyl)prolinate catalysis, is pivotal for producing compounds with high diastereoselective and enantioselective properties. This method is instrumental for the pharmaceutical industry, as it allows for the precise control over the stereochemistry of cyclopropane-containing drugs, potentially leading to more effective and safer medications (Davies et al., 1996).

Prodrug Forms

The development of water-soluble amino acid derivatives of N-methylsulfonamides as potential prodrugs for the sulfonamide group exemplifies the exploration of sulfonamide chemistry in enhancing drug solubility and bioavailability. This research is fundamental in designing more effective therapeutic agents, particularly for drugs with poor water solubility (Larsen et al., 1988).

properties

IUPAC Name

N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3S2/c1-11(17)13-6-7-14(20-13)15(8-2-3-9-15)10-16-21(18,19)12-4-5-12/h6-7,11-12,16-17H,2-5,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPPGUHIVTZKOJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)C2(CCCC2)CNS(=O)(=O)C3CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)cyclopropanesulfonamide

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